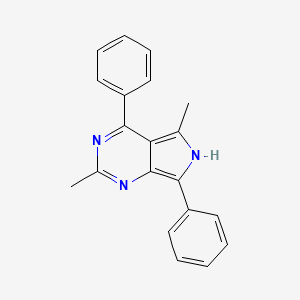
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is a nitrogen-containing heterocyclic compound This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization and arylation processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolo(3,4-d)pyrimidine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings.
科学的研究の応用
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a bioactive molecule.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases, blocking their activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with the amino acid residues in the kinase active site .
類似化合物との比較
Similar Compounds
Pyrrolo(2,3-d)pyrimidine: Another member of the pyrrolopyrimidine family, known for its kinase inhibitory activity.
Pyrrolo(1,2-a)pyrazine: Exhibits antibacterial and antifungal activities.
Pyrido(2,3-d)pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both methyl and phenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
57436-34-7 |
|---|---|
分子式 |
C20H17N3 |
分子量 |
299.4 g/mol |
IUPAC名 |
2,5-dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H17N3/c1-13-17-18(15-9-5-3-6-10-15)22-14(2)23-20(17)19(21-13)16-11-7-4-8-12-16/h3-12,21H,1-2H3 |
InChIキー |
DKXOFAXYUKRERR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(N1)C3=CC=CC=C3)N=C(N=C2C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


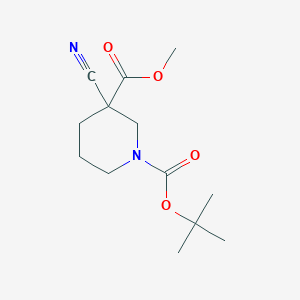
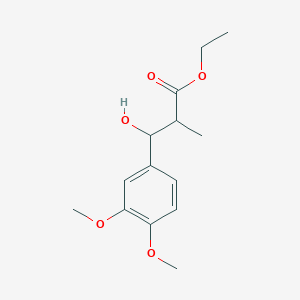

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)

![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
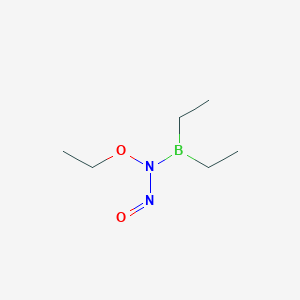
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)
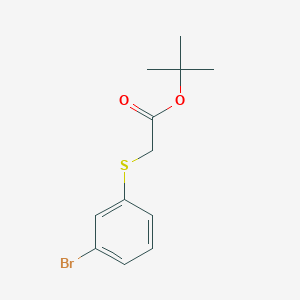
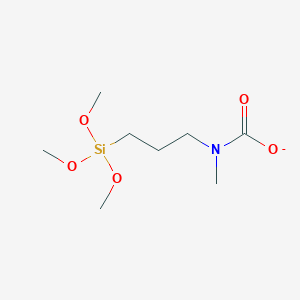

![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

